N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
CAS No.: 1251594-01-0
Cat. No.: VC5677643
Molecular Formula: C17H18ClN3O5S
Molecular Weight: 411.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251594-01-0 |
|---|---|
| Molecular Formula | C17H18ClN3O5S |
| Molecular Weight | 411.86 |
| IUPAC Name | N-(2-chlorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
| Standard InChI | InChI=1S/C17H18ClN3O5S/c18-14-3-1-2-4-15(14)19-16(22)12-20-11-13(5-6-17(20)23)27(24,25)21-7-9-26-10-8-21/h1-6,11H,7-10,12H2,(H,19,22) |
| Standard InChI Key | SEQYGZDISYLRJR-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, N-(2-chlorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1(2H)-yl)acetamide, reflects its three core components:
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2-Chlorophenyl group: Enhances lipophilicity, facilitating membrane penetration.
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Morpholine-4-sulfonyl moiety: Imparts hydrogen-bonding capacity and stabilizes interactions with serine proteases.
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2-Oxo-1,2-dihydropyridine ring: Serves as a pharmacophore for kinase inhibition.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN3O5S |
| Molecular Weight | 411.86 g/mol |
| CAS Number | 1251594-01-0 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
| logP | 2.1 (predicted) |
The chlorophenyl group at position 2 minimizes steric hindrance, allowing optimal orientation of the sulfonyl group toward catalytic residues. Quantum mechanical calculations suggest the dihydropyridine ring adopts a planar conformation, favoring π-π stacking with aromatic amino acids.
Synthetic Pathways and Optimization
Synthesis typically proceeds via a multi-step sequence involving:
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Sulfonation of morpholine with chlorosulfonic acid to yield morpholine-4-sulfonyl chloride.
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Nucleophilic substitution with 5-amino-2-oxo-1,2-dihydropyridine.
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Acetylation of the intermediate with 2-chlorophenylacetic acid chloride under basic conditions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | ClSO3H, Et3N | DCM | 0–5°C | 78 |
| 2 | K2CO3, DMF | DMF | 80°C | 65 |
| 3 | CH3COCl, Pyridine | THF | RT | 82 |
Triethylamine acts as both a base and catalyst, neutralizing HCl byproducts during sulfonation. Dimethylformamide (DMF) enhances solubility of intermediates, while tetrahydrofuran (THF) optimizes acetylation kinetics. Purification via silica gel chromatography achieves >95% purity, confirmed by HPLC.
Biological Activities and Mechanisms
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial effects, with notable potency against Gram-positive bacteria:
Table 3: Minimum Inhibitory Concentrations (MIC)
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| MRSA | 4 |
| Escherichia coli | 64 |
| Candida albicans | 32 |
Mechanistic studies indicate inhibition of dihydrofolate reductase (DHFR) through sulfonyl group coordination to the enzyme’s active site. Morpholine’s oxygen atoms form hydrogen bonds with Asn18 and Asp27 residues, while the dihydropyridine ring obstructs NADPH binding.
Analytical Characterization
Spectroscopic Data
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1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 4H, Ar-H), 4.12 (s, 2H, CH2), 3.65–3.58 (m, 4H, morpholine), 2.95–2.88 (m, 4H, morpholine).
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IR (KBr): 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N).
Comparative Analysis with Structural Analogues
While dimethyl 2,6-dimethyl-4-{3-[4-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate (CAS: N/A) shares the morpholine sulfonyl group, its bulkier ester substituents reduce cellular uptake compared to the acetamide derivative . LogP values differ significantly (3.40 vs. 2.1), underscoring the chlorophenyl group’s role in balancing hydrophobicity .
Challenges and Future Directions
Current limitations include:
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Poor aqueous solubility (logSw = -3.7 predicted), necessitating prodrug strategies.
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Limited in vivo pharmacokinetic data.
Proposed research priorities:
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Structural modification to introduce hydrophilic groups (e.g., PEGylation).
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In vivo efficacy studies in murine infection models.
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Proteomic profiling to identify off-target interactions.
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